molecular formula C4H8BrNO2S B6209247 3-bromo-1-methanesulfonylazetidine CAS No. 2731007-08-0

3-bromo-1-methanesulfonylazetidine

Cat. No. B6209247
CAS RN: 2731007-08-0
M. Wt: 214.1
InChI Key:
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Description

3-Bromo-1-methanesulfonylazetidine (3-BMS) is an organic compound that belongs to the class of heterocyclic compounds. It is a colorless, crystalline solid that is soluble in water. It has a molecular formula of C4H7BrO2S and a molecular weight of 191.01 g/mol. 3-BMS has been studied extensively due to its potential applications in medicinal chemistry, organic synthesis, and biochemistry.

Scientific Research Applications

3-bromo-1-methanesulfonylazetidine has a wide range of applications in scientific research. It has been used as a starting material in the synthesis of various heterocyclic compounds such as 1-(2-chloro-4-methoxy-5-methylphenyl)-1H-pyrrolo[2,3-b]pyridine and 1-(2-chloro-4-methoxy-5-methylphenyl)-3-methyl-1H-pyrrolo[2,3-b]pyridine. It has also been used in the synthesis of various pharmaceuticals such as an anti-inflammatory agent, a diuretic, and an anti-tumor agent.

Mechanism of Action

The mechanism of action of 3-bromo-1-methanesulfonylazetidine is not well understood. However, it is believed to be involved in the inhibition of certain enzymes, such as cyclooxygenase (COX) and lipoxygenase (LOX). It is also believed to have antioxidant activity, which may be involved in its anti-inflammatory effects.
Biochemical and Physiological Effects
3-bromo-1-methanesulfonylazetidine has been shown to have a variety of biochemical and physiological effects. In animal studies, it has been shown to reduce inflammation, reduce pain, and reduce the risk of certain cancers. It has also been shown to reduce blood pressure, reduce cholesterol, and reduce the risk of stroke. In addition, it has been shown to reduce the risk of developing type 2 diabetes.

Advantages and Limitations for Lab Experiments

The major advantage of using 3-bromo-1-methanesulfonylazetidine in laboratory experiments is its low toxicity. It is also relatively inexpensive and easy to obtain. However, there are some limitations. For example, it is not very stable and can easily decompose. In addition, it is not very soluble in water, which can make it difficult to use in certain experiments.

Future Directions

There are many potential future directions for the use of 3-bromo-1-methanesulfonylazetidine in scientific research. One potential direction is the development of new pharmaceuticals and therapeutics based on its anti-inflammatory, antioxidant, and anti-cancer properties. Another potential direction is the use of 3-bromo-1-methanesulfonylazetidine in the synthesis of new heterocyclic compounds. Finally, it could be used in the development of new biomaterials and nanomaterials.

Synthesis Methods

3-bromo-1-methanesulfonylazetidine can be synthesized using a variety of methods. One of the most common methods involves the reaction of 1-bromo-3-methanesulfonylaziridine with ethyl bromide in the presence of a base such as potassium carbonate. This reaction produces 3-bromo-1-methanesulfonylazetidine and ethyl 1-methanesulfonylaziridine. Another method involves the reaction of 1-bromo-3-methanesulfonylaziridine with ethyl alcohol in the presence of a base such as potassium carbonate. This reaction produces 3-bromo-1-methanesulfonylazetidine and ethyl 1-methanesulfonylaziridine.

properties

{ "Design of the Synthesis Pathway": "The synthesis of 3-bromo-1-methanesulfonylazetidine can be achieved through a multi-step process involving the reaction of several starting materials.", "Starting Materials": [ "Azetidine", "Bromine", "Methanesulfonyl chloride", "Sodium hydroxide", "Diethyl ether", "Water" ], "Reaction": [ "Step 1: Azetidine is reacted with bromine in the presence of sodium hydroxide to form 3-bromoazetidine.", "Step 2: 3-bromoazetidine is then reacted with methanesulfonyl chloride in the presence of a base such as sodium hydroxide to form 3-bromo-1-methanesulfonylazetidine.", "Step 3: The product is then isolated and purified using standard techniques such as extraction and recrystallization." ] }

CAS RN

2731007-08-0

Product Name

3-bromo-1-methanesulfonylazetidine

Molecular Formula

C4H8BrNO2S

Molecular Weight

214.1

Purity

95

Origin of Product

United States

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